Cystic fibrosis (CF) is an autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes a cAMP-regulated chloride and bicarbonate channel expressed in epithelial cells of the lungs, pancreas, liver, and intestines. Over 2,000 CFTR variants have been identified, with approximately 127 confirmed as disease-causing [1] [6]. These mutations disrupt critical aspects of CFTR protein biology: biosynthesis, trafficking, gating, conductance, or stability, leading to impaired ion transport. This dysfunction results in dehydrated mucus, chronic infections, and progressive organ damage [1] [6] [8].
CFTR mutations are categorized into five classes based on their molecular consequences:
Table 1: Classification of CFTR Mutations and Functional Impact
Class | Molecular Defect | Example Mutations | CFTR Function at Membrane |
---|---|---|---|
I | No synthesis | G542X, W1282X | Absent |
II | Trafficking failure | F508del | Minimal (severely reduced) |
III | Channel gating impairment | G551D, G178R | Present but non-functional |
IV | Reduced conductance | R117H | Present with reduced flow |
V | Reduced synthesis/processing | 3849+10kbC→T | Present but low quantity |
Class III mutations (e.g., G551D) permit normal CFTR protein synthesis and trafficking to the apical membrane. However, the nucleotide-binding domains (NBDs) exhibit defective ATP-dependent gating, reducing channel open probability (Po) to <1% of wild-type levels [1] [7]. ATP hydrolysis is uncoupled from conformational changes needed for pore opening, trapping CFTR in a closed state. This abolishes chloride secretion, elevating sweat chloride (>60 mmol/L) and causing viscous mucus despite adequate protein localization [1] [6] [7].
Traditional CF therapies addressed symptoms (e.g., antibiotics, mucolytics). CFTR modulators represent a paradigm shift by targeting the underlying protein defect:
These agents enable mutation-specific treatment. Ivacaftor’s success validated CFTR modulation as a therapeutic strategy, paving the way for combinatorial regimens (e.g., Trikafta® for F508del) [3] [6].
Table 2: Approved CFTR Modulator Classes and Mechanisms
Modulator Type | Molecular Action | Target Mutations | Example Agents |
---|---|---|---|
Potentiator | Increases channel open probability | Class III/IV | Ivacaftor |
Corrector | Improves folding & trafficking | Class II | Lumacaftor, Tezacaftor |
Next-gen Corrector | Stabilizes protein structure | Class II | Elexacaftor |
Ivacaftor (VX-770) emerged from a Vertex Pharmaceuticals/CF Foundation collaboration. Key milestones include:
Ivacaftor’s impact extends beyond clinical metrics; it demonstrated that improving CFTR function at the molecular level translates to disease modification, establishing a blueprint for precision medicine in CF [1] [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1